6-(trifluoromethyl)-1H-indazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-2-7-4(1-6(5)12)3-13-14-7/h1-3H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRNJCQQTAOQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Trifluoromethyl 1h Indazol 5 Amine and Its Analogs
Direct Synthetic Routes to the Core Indazole Structure
The formation of the indazole bicyclic system can be achieved through various strategic bond formations. Modern synthetic chemistry has provided several powerful methods, from classical cyclization reactions to advanced metal-catalyzed processes.
Hydrazine Hydrate Cyclization Approaches
A foundational method for constructing the indazole ring involves the cyclization of appropriately substituted benzene (B151609) derivatives with hydrazine hydrate. This approach typically utilizes precursors such as ortho-halo benzonitriles. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces a leaving group (e.g., a halogen) and subsequently cyclizes to form the pyrazole (B372694) ring fused to the benzene ring.
The choice of solvent and additives is critical for controlling the reaction's efficiency and regioselectivity, especially when multiple reactive sites are present on the starting material. For instance, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a close analog, the reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate was systematically optimized. nih.gov A screen of various solvents revealed that while aprotic polar solvents like NMP and DMSO led to a mixture of regioisomers, alcoholic solvents and particularly 2-methyltetrahydrofuran (2-MeTHF) provided superior regioselectivity for the desired product. nih.gov The addition of sodium acetate (NaOAc) is also beneficial, as it may quench the HCl generated during the cyclization, suppressing the formation of high-energy hydrazine HCl conjugates. nih.gov
Table 1: Effect of Solvent on the Regioselectivity of Hydrazine Hydrate Cyclization Data sourced from a study on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine nih.gov
| Solvent | Ratio of Desired:Undesired Product |
|---|---|
| NMP | ~50:50 |
| DMSO | ~50:50 |
| Ethanol | 65:35 |
| IPA | 70:30 |
| 2-MeTHF | 70:30 |
Intramolecular Oxidative C–H Amination Strategies
A more contemporary and elegant approach to indazole synthesis involves intramolecular oxidative C–H amination. This method forms the critical N-N bond through the cyclization of arylhydrazones, leveraging the direct functionalization of a C–H bond, which is an atom-economical strategy.
Silver(I) salts have been effectively employed to mediate the intramolecular oxidative C–H amination of arylhydrazones, enabling the construction of a diverse range of 1H-indazoles. nih.govacs.org This protocol has proven efficient for synthesizing indazoles with various substituents at the 3-position, including amides, ketones, esters, and trifluoromethyl (CF₃) groups, which are often challenging to synthesize via other C-H amination methods. nih.govacs.org The general procedure involves reacting an arylhydrazone with silver(I) triflimide (AgNTf₂) and copper(II) acetate (Cu(OAc)₂) as a co-oxidant in a solvent like 1,2-dichloroethane at elevated temperatures. acs.org
Table 2: Examples of Silver(I)-Mediated Synthesis of 1H-Indazole Analogs Data from a study on Ag(I)-mediated C-H amination nih.gov
| Starting Arylhydrazone | Product |
|---|---|
| Hydrazone with 3-ester group | Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate |
| Hydrazone with 3-ester and 6-chloro group | Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate |
| Hydrazone with 3-ester and 6-amino group | Methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate |
| Hydrazone with 3-ester and 6-phenoxy group | Methyl 1-(4-methoxyphenyl)-6-phenoxy-1H-indazole-3-carboxylate |
Mechanistic studies on the silver(I)-mediated C–H amination provide insight into the reaction pathway. Preliminary investigations suggest that the reaction proceeds via a single electron transfer (SET) mechanism. nih.govnih.govewha.ac.kr Evidence for this includes the observation that the reaction's efficiency is significantly reduced in the presence of radical scavengers. researchgate.net Furthermore, kinetic isotope effect (KIE) experiments yielded a value close to unity (kH/kD ≈ 1.04), implying that the C–H bond cleavage is not the rate-determining step of the reaction. researchgate.net Based on these findings, a plausible mechanism involves an outer-sphere electron transfer from the arylhydrazone to the Ag(I) oxidant, initiating the cyclization process. nih.govacs.org
Palladium-Catalyzed Cyclization and Amination Reactions
Palladium catalysis offers a powerful platform for the synthesis of nitrogen-containing heterocycles, including indazoles. These methods often involve the intramolecular cyclization of substrates containing both a nitrogen nucleophile and an unsaturated group (e.g., an alkene or alkyne). Palladium(II)-catalyzed aza-Wacker-type reactions, for example, facilitate the intramolecular nucleophilic attack of an amine or amide onto a coordinated olefin, leading to cyclization and the formation of a C-N bond. nih.gov
Similarly, palladium-catalyzed aminocyclization–coupling cascades provide a route to functionalized indoles and related heterocycles. nih.gov In these processes, a Pd(II) species promotes the initial heterocyclization, and the resulting organopalladium intermediate can then participate in a subsequent cross-coupling reaction. nih.gov While direct application to 6-(trifluoromethyl)-1H-indazol-5-amine may require specific substrate design, these palladium-catalyzed strategies represent a versatile and modular approach for constructing complex indazole analogs. nih.gov
Regioselective Synthesis of Indazole Derivatives
Controlling regioselectivity is a paramount challenge in the synthesis and functionalization of indazoles, particularly in N-alkylation, as the indazole core possesses two reactive nitrogen atoms (N-1 and N-2). The distribution of N-1 versus N-2 substituted products is heavily influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions (base and solvent). beilstein-journals.orgnih.gov
Studies on the N-alkylation of various substituted indazoles have shown that:
Steric Hindrance: Bulky substituents at the C-7 position can sterically hinder the N-1 position, favoring alkylation at the N-2 position.
Electronic Effects: Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me) groups, at the C-7 position confer excellent N-2 regioselectivity (≥96%). beilstein-journals.org Conversely, certain substituents at the C-3 position can lead to high N-1 selectivity. beilstein-journals.orgnih.gov
This knowledge allows for the strategic design of synthetic routes to obtain the desired regioisomer. For example, by selecting a specific base and solvent combination, such as sodium hydride (NaH) in tetrahydrofuran (THF), the N-1 alkylation can be highly favored for a range of C-3 substituted indazoles. beilstein-journals.orgnih.gov
One-Pot Domino Processes for Indazole Ring Formation
One-pot domino or consecutive reactions represent an efficient strategy for synthesizing indazole rings, minimizing waste and simplifying laboratory operations by avoiding the isolation of intermediates. nih.govresearchgate.net These processes are particularly valuable for rapidly assembling the core structure of complex molecules.
One notable approach involves the reaction of arylhydrazones, which can be formed in situ, followed by a cyclization step. For instance, a method for creating 1-aryl-1H-indazoles begins with the formation of arylhydrazones from appropriately substituted acetophenones or benzaldehydes. nih.govresearchgate.net This is followed by a deprotonation and subsequent nucleophilic aromatic substitution (SNAr) to close the indazole ring. This domino process has been successfully applied, achieving yields of 73–96% in some series. nih.govresearchgate.net
Another versatile one-pot method utilizes aryne intermediates in a [3+2] cycloaddition. Readily accessible 1,1-dialkylhydrazones can react with o-(trimethylsilyl) aryl triflates, which serve as aryne precursors, to provide a direct, one-step route to 1-alkylindazoles in high yields. nih.gov This approach is significant as it provides access to N-alkylated indazoles which are present in several pharmacologically important molecules. nih.gov
The following table summarizes representative one-pot methodologies for indazole synthesis.
| Methodology | Precursors | Key Steps | Typical Yields | Reference |
| SNAr Domino Process | Substituted Acetophenone/Benzaldehyde, Arylhydrazine | Arylhydrazone formation, Deprotonation, SNAr ring closure | 73-96% | nih.govresearchgate.net |
| Aryne Annulation | 1,1-Dialkylhydrazones, o-(trimethylsilyl) aryl triflates | In situ generation of aryne, [3+2] Cycloaddition | High | nih.gov |
| Copper(I)-Mediated Synthesis | 2-Iodobenzyl bromides, Di-tert-butyl hydrazodiformate | Ullmann-type coupling, Intramolecular cyclization | 55-72% | mdpi.com |
Functionalization and Derivatization Strategies at Specific Positions
The functionalization of the indazole ring at specific positions is critical for tuning the molecule's biological and physicochemical properties. For this compound, key transformations include the introduction of the trifluoromethyl group at the C-6 position and the amine group at the C-5 position.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a crucial substituent in medicinal chemistry, known for enhancing properties like metabolic stability, lipophilicity, and binding affinity. nih.gov Its introduction onto an aromatic scaffold can be achieved by either building the ring system with a CF3-containing precursor or by direct trifluoromethylation of the heterocyclic core.
Direct trifluoromethylation of the indazole ring has emerged as a powerful strategy. Metal-free methods have been developed, such as the tert-butyl hydroperoxide-mediated reaction of indazoles with sodium trifluoromethanesulfinate (Langlois' reagent). acs.org This approach provides a library of trifluoromethylated products in moderate to good yields and is proposed to proceed via a radical mechanism. acs.org
Visible-light photoredox catalysis offers another mild and efficient route for the regioselective C3-H trifluoromethylation of 2H-indazoles. chemrxiv.orgfao.org This transition-metal-free method also utilizes Langlois' reagent and proceeds through a radical pathway, highlighting the utility of radical chemistry in C-H functionalization. chemrxiv.org The trifluoromethyl radical can also be generated from other sources, such as CF3Br, under visible light, which then participates in cascade reactions to form trifluoromethylated heterocycles. nih.govmdpi.com
The table below outlines different trifluoromethylation methods applicable to indazole and related heterocycles.
| Method | Reagent | Conditions | Position | Reference |
| Direct Trifluoromethylation | Sodium trifluoromethanesulfinate | t-BuOOH, Metal-free | C3 | acs.org |
| Photoredox Catalysis | Sodium trifluoromethanesulfinate | Visible light, Metal-free | C3 | chemrxiv.orgfao.org |
| Cascade Cyclization | CF3Br | Visible light | Various | nih.govmdpi.com |
The incorporation of a trifluoromethyl group significantly alters the electronic properties and reactivity of the indazole ring. The CF3 group is strongly electron-withdrawing and highly lipophilic (Hansch π value of +0.88). nih.gov
Key Impacts of the Trifluoromethyl Group:
Increased Lipophilicity : The CF3 group enhances a molecule's ability to permeate biological membranes, which can improve its pharmacokinetic profile. nih.gov
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life. nih.gov
Modified Acidity/Basicity : As a powerful electron-withdrawing group, the CF3 group lowers the pKa of nearby acidic protons (like the N-H of the indazole ring) and decreases the basicity of the pyrazole nitrogen atoms. This can influence drug-receptor interactions and solubility.
Reactivity Modulation : The electron-withdrawing nature of the CF3 group deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution while making it more susceptible to nucleophilic aromatic substitution. For example, in a precursor like 1-fluoro-3-nitro-5-(trifluoromethyl)benzene, the fluorine atom is readily displaced by nucleophiles. google.com
The unique combination of steric and electronic properties makes the CF3 group a bioisostere for groups like chlorine and methyl, offering a strategic tool for drug design. nih.govrsc.org
Amination at the C-5 Position
The introduction of an amino group at the C-5 position of the indazole ring is a common step in the synthesis of many kinase inhibitors and other pharmacologically active molecules. nih.gov A prevalent and reliable method to achieve this is through the reduction of a corresponding nitro-substituted precursor.
The synthesis typically involves the nitration of a suitable indazole or a precursor to the indazole ring. The resulting nitro group at the C-5 position can then be reduced to the primary amine. Standard reduction conditions include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin(II) chloride (SnCl2) in ethanol or hydrochloric acid. researchgate.netnih.gov For example, the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine is achieved by stirring the corresponding nitro compound with Pd/C under a hydrogen atmosphere. nih.gov This transformation is generally high-yielding and tolerant of various other functional groups.
Substitution Reactions on the Indazole Ring System
The indazole ring system is amenable to a variety of substitution reactions, allowing for extensive derivatization. The reactivity of the ring is a hybrid of its constituent benzene and pyrazole rings. nih.gov
N-Substitution : The N-H protons of the indazole ring are acidic and can be readily deprotonated by a base. The resulting indazolide anion is a potent nucleophile that can react with various electrophiles. Alkylation or acylation reactions typically yield a mixture of N-1 and N-2 isomers, with the N-1 isomer often predominating due to thermodynamic stability. nih.gov The choice of base, solvent, and electrophile can influence the isomeric ratio. nih.gov
C-3 Position : The C-3 position is the most reactive site in the pyrazole moiety for electrophilic attack and is also susceptible to deprotonation/metalation. Halogenation (iodination, bromination) at C-3 is common and provides a handle for further functionalization via metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Negishi couplings. chim.itmdpi.com Direct C-3 arylation and alkylation reactions have also been developed. chim.itmdpi.com
Benzene Ring (C-4, C-5, C-6, C-7) : The benzene portion of the indazole undergoes typical electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. chemicalbook.com The directing effects of the fused pyrazole ring and any existing substituents determine the regioselectivity of these reactions. For instance, nitration of 1H-indazole typically yields the 5-nitro derivative as the major product.
Arylation and Alkylation Methodologies
The arylation and alkylation of this compound primarily target the exocyclic amino group, providing a versatile handle for introducing a variety of substituents. These modifications are crucial for modulating the physicochemical properties and biological activity of the parent molecule.
One of the prominent methods for the arylation of aminoindazoles involves nucleophilic aromatic substitution reactions. For instance, the reaction of a 5-aminoindazole (B92378) with a dihalopyrimidine is a key step in the synthesis of indazole-pyrimidine hybrids. While not specifically demonstrated on this compound, the general methodology involves the reaction of a 5-aminoindazole with a dihalopyrimidine, such as 5-fluoro-2,4-dichloropyrimidine or 2,4-dichloropyrimidine, in a suitable solvent like ethanol. This reaction typically proceeds via nucleophilic substitution at the more reactive C4 position of the pyrimidine ring, leading to the formation of an N-(2-chloro-5-substituted-pyrimidin-4-yl)-1H-indazol-5-amine intermediate. This intermediate can then undergo further substitution at the C2 position.
Alkylation of the amino group of indazoles can be achieved through various methods, though regioselectivity between the exocyclic amino group and the indazole nitrogens can be a challenge. Standard alkylation conditions using alkyl halides and a base can be employed. The reactivity of the different nitrogen atoms in the molecule will depend on factors such as steric hindrance and electronic effects.
| Reactants | Reagents and Conditions | Product | Reference |
| 5-Aminoindazole and 5-fluoro-2,4-dichloropyrimidine | Ethanol | N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine | N/A |
| 5-Aminoindazole and 2,4-dichloropyrimidine | Ethanol | N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine | N/A |
| Aryl Halide and Amine | Palladium Catalyst, Ligand, Base | N-Aryl Amine (General) | N/A |
Acylation and Sulfonamidation Strategies
Acylation and sulfonamidation of the 5-amino group of the 6-(trifluoromethyl)-1H-indazole core are common strategies to introduce amide and sulfonamide functionalities, respectively. These groups can act as hydrogen bond donors and acceptors, significantly influencing the binding of the molecule to biological targets.
Acylation is typically achieved by reacting the aminoindazole with an acylating agent such as an acid chloride or an anhydride in the presence of a base. For example, the synthesis of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives involves the acylation of an amino group on a benzimidazole ring, a process that is analogous to the acylation of this compound. This reaction is generally carried out using a carboxylic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), with a tertiary amine base such as triethylamine (TEA) in an appropriate solvent like tetrahydrofuran (THF).
Sulfonamidation involves the reaction of the amino group with a sulfonyl chloride in the presence of a base. This reaction leads to the formation of a stable sulfonamide linkage. While direct examples for the sulfonamidation of the 5-amino group of this compound are scarce, the general procedure is well-documented for other amino-heterocycles. For instance, the synthesis of N-(1H-indazol-5-yl)-4-methoxybenzenesulfonamide is achieved by reacting 5-aminoindazole with 4-methoxybenzenesulfonyl chloride in pyridine. Similarly, the preparation of 1H-1,2,4-triazol-3-yl benzenesulfonamides involves the reaction of a 3-amino-1H-1,2,4-triazole with a sulfonyl chloride in a solvent like acetonitrile or DMF. These examples suggest that similar conditions could be applied to the sulfonamidation of this compound.
| Reaction Type | Reactants | Reagents and Conditions | Product | Reference |
| Acylation | Amine, Carboxylic Acid | EDC, HOBt, TEA, THF | Amide | N/A |
| Sulfonamidation | 5-Aminoindazole, 4-Methoxybenzenesulfonyl chloride | Pyridine | N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide | N/A |
| Sulfonamidation | 3-Amino-1H-1,2,4-triazole, Sulfonyl chloride | Acetonitrile or DMF | 1H-1,2,4-triazol-3-yl benzenesulfonamide | N/A |
Generation of Novel Hybrid Structures Incorporating the this compound Moiety
The development of hybrid molecules, which combine two or more pharmacophores into a single entity, is a growing trend in drug discovery. This approach aims to create compounds with improved efficacy, better selectivity, or a broader spectrum of activity. The this compound moiety is an attractive building block for the construction of such hybrid structures due to its established biological importance.
A notable example is the synthesis of indazole-pyrimidine hybrids . These compounds are typically synthesized by reacting a 5-aminoindazole with a dihalopyrimidine to form an intermediate, which is then further functionalized. For example, N-(2-chloro-5-substituted-pyrimidin-4-yl)-1H-indazol-5-amines can be reacted with various anilines or sulfonamides via a nucleophilic substitution reaction to yield the final hybrid molecules. The reaction with anilines is often carried out in a high-boiling solvent like n-butanol with acid catalysis.
In a similar vein, indazole-pyrimidine-sulfonamide hybrids can be generated. In this case, the N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine intermediate is reacted with a sulfonamide, such as sulfadiazine, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
These synthetic strategies allow for the creation of a diverse library of hybrid molecules based on the this compound scaffold. The variability in the pyrimidine substitution and the nature of the second pharmacophore (e.g., substituted anilines or sulfonamides) provide ample opportunities for fine-tuning the pharmacological profile of the resulting compounds.
| Hybrid Structure | Synthetic Approach | Key Intermediates | Reference |
| Indazole-Pyrimidine | Nucleophilic substitution | N-(2-chloro-5-substituted-pyrimidin-4-yl)-1H-indazol-5-amines | N/A |
| Indazole-Pyrimidine-Sulfonamide | Nucleophilic substitution | N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine | N/A |
Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of a molecule by probing the magnetic properties of atomic nuclei. For 6-(trifluoromethyl)-1H-indazol-5-amine, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would feature distinct signals corresponding to the aromatic protons on the indazole ring, the protons of the amine (-NH₂) group, and the indazole N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amine group. Protons on the benzene (B151609) ring portion will likely appear as singlets or doublets, with their coupling constants (J) providing information about their relative positions. The amine and indazole NH protons would typically appear as broad singlets.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3 (indazole ring) | ~8.0 | Singlet (s) | 1H |
| H-4 (benzene ring) | ~7.5 | Singlet (s) | 1H |
| H-7 (benzene ring) | ~7.8 | Singlet (s) | 1H |
| -NH₂ (amine) | Broad range | Broad Singlet (br s) | 2H |
| N-H (indazole) | Broad range (>10) | Broad Singlet (br s) | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy identifies the different carbon environments within a molecule. The spectrum for this compound would show eight distinct signals for each unique carbon atom. The powerful electron-withdrawing effect of the trifluoromethyl group would cause the CF₃ carbon to appear as a quartet due to coupling with the three fluorine atoms and would significantly deshield the C-6 carbon to which it is attached. The chemical shifts of the other aromatic carbons are influenced by their position relative to the amine and trifluoromethyl substituents and the heterocyclic ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |
|---|---|---|
| C-3 | ~135 | - |
| C-3a | ~120 | - |
| C-4 | ~115 | - |
| C-5 | ~140 | Attached to -NH₂ |
| C-6 | ~120 | Attached to -CF₃, shows C-F coupling |
| C-7 | ~118 | - |
| C-7a | ~145 | - |
| -CF₃ | ~125 | Quartet (q) due to ¹JCF coupling |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization
¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, this technique would show a single, sharp signal, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring. For trifluoromethyl groups on a benzene ring, the chemical shift typically appears around -60 to -65 ppm relative to a CFCl₃ standard.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural components. The N-H stretching of the primary amine and the indazole ring would appear as distinct peaks. Aromatic C-H and C=C stretching vibrations, as well as the very strong C-F stretching vibrations from the trifluoromethyl group, would also be prominent.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (amine & indazole) | 3200-3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-F Stretch (CF₃) | 1100-1300 | Very Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, can offer further structural information. The molecular formula of this compound is C₈H₆F₃N₃, giving it a molecular weight of approximately 201.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 201. Subsequent fragmentation could involve the loss of HCN, fluorine atoms, or the entire trifluoromethyl radical, leading to characteristic daughter ions that help confirm the structure.
X-ray Crystallography for Three-Dimensional Structural Determination
Pharmacological and Biological Activity Profiling
In Vitro and In Vivo Screening of Biological Activities (General for Indazoles)
Indazole derivatives have been extensively screened for a multitude of biological activities, demonstrating their potential as therapeutic agents for a range of diseases. researchgate.netmdpi.com
Indazole derivatives have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. nih.govnih.gov Studies on closely related compounds, such as 5-aminoindazole (B92378), have revealed potent inhibitory effects on key inflammatory mediators.
One study investigated the anti-inflammatory activity of indazole and its derivatives, including 5-aminoindazole, using the carrageenan-induced hind paw edema model in rats. nih.gov The results showed a significant, dose-dependent reduction in inflammation. nih.gov Furthermore, in vitro assays demonstrated that these compounds inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov
| Compound | COX-2 Inhibition IC50 (μM) | Inhibition of Lipid Peroxidation (%) at 200μg/ml |
|---|---|---|
| Indazole | 23.42 | 64.42 |
| 5-Aminoindazole | 12.32 | 81.25 |
| 6-Nitroindazole | 19.22 | 78.75 |
| Celecoxib (Reference) | 5.10 | N/A |
The data indicates that 5-aminoindazole is a more potent inhibitor of COX-2 than indazole and 6-nitroindazole, suggesting that the amino group at the 5-position enhances anti-inflammatory activity. nih.gov This provides a strong rationale for the potential anti-inflammatory effects of 6-(trifluoromethyl)-1H-indazol-5-amine.
The indazole nucleus is a common feature in a number of approved and clinical-stage anticancer drugs. nih.govnih.govrsc.org Derivatives of indazole have shown potent activity against a variety of cancer cell lines, often through the inhibition of protein kinases. rsc.orgrsc.org
A study on 6-substituted aminoindazole derivatives highlighted their potential as anticancer agents. nih.gov One compound from this series, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM. nih.gov This compound also suppressed the expression of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression in the tumor microenvironment. nih.gov
Another study on 1H-indazole-3-amine derivatives identified a compound with promising inhibitory effects against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM. nih.gov
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Human Colorectal Cancer) | 0.4 ± 0.3 | nih.gov |
| A specific 1H-indazole-3-amine derivative (Compound 6o) | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |
| A specific 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole (Compound 5a) | Leukemia Subpanel | 2.45 | tandfonline.com |
These findings underscore the potential of amino-substituted indazoles, including those with substitutions at the 6-position, as valuable scaffolds for the development of novel anticancer agents. The presence of a trifluoromethyl group in this compound could further enhance its anticancer potential.
Indazole derivatives have also been investigated for their antimicrobial and antiviral activities. nih.govresearchgate.netresearchgate.net Some compounds have shown significant inhibitory effects against various bacterial and viral strains.
One study reported that certain N-methyl-3-arylindazoles exhibited dominant activity against bacterial strains such as Escherichia coli and Bacillus cereus, as well as the fungal strain Candida albicans. nih.gov Another study on novel indazole derivatives found that compounds substituted at the 5th and 6th positions showed good potential for antibacterial activity through interactions with DNA gyrase B. eurekaselect.com
In the realm of antiviral research, the introduction of a trifluoromethyl group into heterocyclic compounds has been shown to enhance antiviral activity. mdpi.comresearchgate.net While direct antiviral data for this compound is not available, the trifluoromethyl moiety is a known pharmacophore in several antiviral drugs, suggesting potential activity. mdpi.comnih.gov
Mechanistic Studies of Action at the Molecular Level
The diverse biological activities of indazole derivatives stem from their ability to interact with a wide range of molecular targets. nih.govrsc.org Mechanistic studies have shed light on the specific pathways and enzymes modulated by these compounds.
As mentioned earlier, the anti-inflammatory effects of indazole derivatives are, in part, mediated by the inhibition of COX-2. nih.gov Additionally, these compounds have been shown to suppress the release of pro-inflammatory cytokines such as TNF-α and IL-1. nih.gov
In the context of anticancer activity, indazole derivatives are well-known as inhibitors of various protein kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and Aurora kinases. nih.govnih.gov The 1H-indazole-3-amine structure, in particular, is an effective hinge-binding fragment for tyrosine kinases. mdpi.comnih.gov For instance, the anticancer activity of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was linked to the suppression of IDO1 protein expression and the induction of G2/M cell cycle arrest. nih.gov
The antimicrobial action of some indazole derivatives has been attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. eurekaselect.comnih.gov
Molecular Targets and Kinase Inhibition Profiles
Identification of Biological Targets and Pathways
The indazole core, a key feature of 6-(trifluoromethyl)-1H-indazol-5-amine, is a versatile scaffold utilized in the design of inhibitors for a range of protein kinases that are critical in cancer signaling pathways. Research has demonstrated that derivatives of the amino-indazole scaffold can be potent inhibitors of several tyrosine kinases. These inhibitors are often designed as "type II" inhibitors, which bind to the "DFG-out" inactive conformation of the kinase activation loop nih.gov. This mode of binding can offer greater selectivity compared to inhibitors that target the highly conserved ATP-binding site of active kinases.
Derivatives incorporating the indazole structure have been developed to target key enzymes in oncogenic pathways. For instance, various synthetic compounds with an indazole nucleus have shown a wide array of pharmacological activities, including antitumor effects nih.gov. The structural versatility of indazole allows for modifications that can be tailored to target specific kinases involved in cell proliferation, survival, and differentiation nih.gov.
Tyrosine Kinase Inhibition
The this compound scaffold is integral to the development of potent tyrosine kinase inhibitors. The following subsections detail the inhibitory activities of derivatives against specific tyrosine kinases.
FMS-like Tyrosine Kinase 3 (FLT3) and its Mutants
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the pathogenesis of acute myeloid leukemia (AML), with mutations in FLT3 being common in this disease. The indazole scaffold is a key component in a number of potent FLT3 inhibitors. For example, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea derivatives have been synthesized and shown to be potent FLT3 inhibitors nih.gov.
One of the most potent compounds from this series, 8r , demonstrated strong inhibitory activity against wild-type FLT3 with an IC50 of 41.6 nM. Impressively, this compound was even more active against clinically relevant FLT3 mutants, with IC50 values of 22.8 nM against FLT3-ITD (W51) and 5.64 nM against FLT3-TKD (D835Y) nih.gov. This suggests that inhibitors built upon the indazole framework can overcome some mechanisms of resistance to other FLT3 inhibitors nih.gov. The N-H of the indazole ring is proposed to form a crucial hydrogen bond with the kinase hinge region, specifically with the backbone of Cys694 nih.gov.
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)
Platelet-derived growth factor receptor alpha (PDGFRα) is another tyrosine kinase implicated in various cancers. Amino-indazole based compounds have been shown to exhibit potent inhibitory activity against PDGFRα. In a study focused on developing spectrum-selective kinase inhibitors, several 3-amino-1H-indazol-6-yl-benzamides demonstrated potent activity. For instance, compound 4 from this series exhibited a cellular EC50 of 1 nM against the gatekeeper mutant PDGFRα-T674I nih.gov.
The following table summarizes the activity of a representative amino-indazole derivative against PDGFRα and its mutant.
| Compound | Target | Cellular EC50 (nM) |
| 4 | PDGFRα-T674I | 1 |
This data is for a derivative and not this compound itself.
Proto-oncogene c-Kit
The proto-oncogene c-Kit is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various tumors, most notably gastrointestinal stromal tumors (GISTs). The indazole scaffold has been incorporated into inhibitors targeting c-Kit. The same series of 3-amino-1H-indazol-6-yl-benzamides that were effective against FLT3 and PDGFRα also showed potent inhibition of c-Kit. Compound 4 displayed a cellular EC50 of 1 nM against wild-type c-Kit nih.gov.
The inhibitory activity of a representative amino-indazole derivative against c-Kit is presented in the table below.
| Compound | Target | Cellular EC50 (nM) |
| 4 | c-Kit | 1 |
This data is for a derivative and not this compound itself.
Fibroblast Growth Factor Receptors (FGFRs)
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are often dysregulated in cancer. The indazole moiety has been successfully used to develop potent FGFR inhibitors. Through fragment-based virtual screening, a series of FGFR1 inhibitors bearing an indazole scaffold were designed and synthesized. One of the most potent compounds, 9u , exhibited an IC50 of 3.3 nM against FGFR1 researchgate.net. Further optimization of 1H-indazol-3-amine derivatives has also led to potent FGFR inhibitors mit.edu.
Other Kinase Inhibitory Activities (e.g., Pim-3 kinase)
Beyond tyrosine kinases, the indazole scaffold has been employed to develop inhibitors of serine/threonine kinases, such as the Pim family of kinases, which are implicated in tumorigenesis. Efforts to develop potent, pan-Pim inhibitors have utilized a 3-(pyrazin-2-yl)-1H-indazole derived hit nih.gov. This highlights the broad applicability of the indazole core in targeting different classes of kinases. While specific data on Pim-3 kinase inhibition by a this compound derivative was not found, the general success of the indazole scaffold suggests its potential in this area as well.
Modulation of Gαq/11 Coupled Receptors
Extensive searches of scientific databases and literature have been conducted to determine the activity of this compound at Gαq/11 coupled receptors.
There is no available scientific literature that describes or characterizes this compound as a positive allosteric modulator of muscarinic acetylcholine receptors. Research has been published on various indazole derivatives and their effects on mAChRs, but specific data for this compound itself is not present in the reviewed sources.
Consistent with the lack of information on its general activity as a mAChR PAM, there are no research findings detailing the subtype selectivity of this compound for the M1, M3, or M5 muscarinic acetylcholine receptor subtypes.
Sigma Receptor Ligand Properties (e.g., Sigma-1 receptor)
Investigations into the biological targets of this compound reveal no published data characterizing its properties as a ligand for any sigma receptors, including the Sigma-1 receptor. While the broader class of indazole-containing compounds has been explored for various biological activities, the specific interaction of this compound with sigma receptors has not been documented in the scientific literature.
Structure Activity Relationship Sar Studies
Impact of the Trifluoromethyl Group on Biological Activity and Pharmacological Profile
Electronic Effects and Reactivity Modulation
The trifluoromethyl group is a potent electron-withdrawing group, primarily through inductive effects. nih.gov This strong electron-withdrawing nature significantly influences the electron density distribution within the indazole ring system. nih.gov By decreasing electron density, the -CF3 group can enhance the electrophilic character of the molecule, potentially increasing its reactivity towards nucleophilic attack. nih.gov This modulation of reactivity is a key factor in its interaction with biological targets. The presence of such a group can lead to unusual chemo-, regio-, and stereoselectivity in chemical reactions. nih.gov
Influence on Metabolic Stability
The introduction of a trifluoromethyl group into a molecule is a common strategy in drug design to enhance metabolic stability. mdpi.com This is because the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.comnih.gov The increased metabolic stability can lead to a longer biological half-life. nih.govnih.gov For instance, studies on various heterocyclic compounds have demonstrated that trifluoromethylated analogs exhibit greater stability in human liver microsomes compared to their non-fluorinated counterparts. nih.govnih.gov This increased stability is attributed to the difficulty in cleaving the C-F bonds, thus blocking potential sites of metabolism. mdpi.com
Role of the Amino Group at C-5 in Biological Activity
The amino (-NH2) group at the C-5 position of the indazole ring plays a crucial role in defining the biological activity of the compound. The position and nature of substituents on the indazole ring are known to be critical for biological activity. austinpublishinggroup.com The amino group, being a hydrogen bond donor and acceptor, can participate in key interactions with biological targets such as enzymes and receptors. nih.gov In many classes of bioactive compounds, including kinase inhibitors, the amino group serves as a critical anchor, forming hydrogen bonds within the active site of the target protein. nih.gov The synthesis of various 5-aminoindazole (B92378) derivatives has been a focal point in the development of compounds with a range of therapeutic applications. nih.govbenthamdirect.com
Substituent Effects on the Indazole Ring System
Positional Isomerism and its Implications
The specific placement of the trifluoromethyl and amino groups on the indazole ring has profound implications for the molecule's activity. Isomers with the same substituents at different positions can exhibit vastly different biological profiles. researchgate.net For example, moving the trifluoromethyl group from C-6 to other positions, such as C-5 or C-7, would alter the electronic landscape and steric environment of the molecule, leading to different interactions with biological targets. Research has shown that even slight changes in substituent position on the indazole ring can dramatically alter biological activity. austinpublishinggroup.comnih.gov
Modifications at N-1 and their Pharmacological Consequences
Data Tables
Table 1: Physicochemical Properties of 6-(trifluoromethyl)-1H-indazol-5-amine and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (predicted) |
| This compound | C8H6F3N3 | 201.15 | 2.1 |
| 1H-Indazol-5-amine | C7H7N3 | 133.15 | 1.5 |
| 6-(trifluoromethyl)-1H-indazol-3-amine | C8H6F3N3 | 201.15 | 2.1 |
| 5-(trifluoromethyl)-1H-indazol-3-amine | C8H6F3N3 | 201.15 | 2.1 |
Data sourced from PubChem compound summaries. uni.lunih.govuni.lu
Conformational Analysis and Ligand-Target Interactions
The binding mode of indazole-based inhibitors to their target kinases is a key aspect of their mechanism of action. X-ray crystallography and molecular modeling studies of related compounds have provided significant insights into these interactions.
The indazole scaffold typically binds in the ATP-binding site of kinases, acting as a hinge-binder. The N1-H and the 3-amino group of the indazole ring are often involved in forming crucial hydrogen bonds with the kinase hinge region. For example, in the case of 3-aminoindazole inhibitors of BCR-ABL, the indazole NH and the 3-NH2 hydrogens form hydrogen bonds with the carboxyl group of Glu316 and the backbone of Met318, respectively. nih.gov This bidentate hydrogen bonding pattern is a hallmark of many Type I and Type II kinase inhibitors.
Design Principles for Enhanced Selectivity and Potency
The development of potent and selective kinase inhibitors based on the this compound scaffold follows several key design principles.
Exploiting the Hinge-Binding Motif: The inherent ability of the indazole core to form hydrogen bonds with the kinase hinge is a fundamental design element. Maintaining or enhancing this interaction through appropriate substitutions is critical for potency.
Targeting the Gatekeeper Residue: The "gatekeeper" residue, which is a key determinant of selectivity among kinases, can be targeted to achieve isoform-specific inhibition. For example, designing inhibitors that can accommodate a bulky gatekeeper residue, such as threonine in the T315I mutant of BCR-ABL, is a successful strategy for overcoming drug resistance. nih.gov
Utilizing Allosteric Pockets: Extending substituents from the indazole core to reach adjacent allosteric pockets can lead to enhanced selectivity and potency. This is often achieved by introducing larger, flexible groups at positions like C-3 or C-4, which can induce or stabilize inactive conformations of the kinase.
Modulating Physicochemical Properties: The trifluoromethyl group at C-6 already contributes to favorable properties like metabolic stability. Further optimization of solubility, permeability, and metabolic stability can be achieved by modifying peripheral substituents. For example, the incorporation of polar groups like morpholine (B109124) or piperazine (B1678402) can improve aqueous solubility.
By systematically applying these design principles, medicinal chemists can leverage the this compound scaffold to develop novel kinase inhibitors with improved therapeutic profiles.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as 6-(trifluoromethyl)-1H-indazol-5-amine, might interact with a biological target, typically a protein or enzyme. The indazole scaffold is a common feature in many kinase inhibitors, which are a vital class of anticancer drugs.
The process of molecular docking involves several key steps. Initially, the three-dimensional structures of both the ligand and the target protein are prepared. For the ligand, this involves generating a low-energy conformation. For the protein, which might be a kinase, a crystal structure is often retrieved from a database like the Protein Data Bank (PDB). Computational tools are then used to systematically sample a large number of orientations and conformations of the ligand within the binding site of the protein.
Each of these potential binding poses is evaluated using a scoring function, which estimates the binding affinity, often expressed as a docking score in kcal/mol. abovchem.com Lower scores typically indicate a more favorable binding interaction. For a compound like this compound, docking simulations would identify key interactions, such as hydrogen bonds formed by the amine and indazole nitrogen atoms, and hydrophobic interactions involving the trifluoromethyl group, with specific amino acid residues in the target's active site. nih.gov These simulations are instrumental in prioritizing compounds for synthesis and experimental testing. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, offer a deeper understanding of the electronic structure and reactivity of molecules.
The synthesis of substituted indazoles often presents challenges in controlling the regioselectivity of reactions, such as N-alkylation, which can occur at either the N1 or N2 position of the indazole ring. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to predict the outcome of such reactions. nih.gov
By calculating the energies of the possible transition states and intermediates for different reaction pathways, chemists can determine the most likely product. For instance, in the alkylation of an indazole, DFT calculations can reveal whether the N1- or N2-alkylated product is thermodynamically or kinetically favored under specific reaction conditions. nih.gov This predictive capability is invaluable for designing efficient synthetic routes to desired isomers of this compound, saving time and resources in the laboratory. uni.lubldpharm.com
Beyond predicting the outcome, quantum chemical calculations can elucidate the entire reaction mechanism. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with each step of a reaction. This detailed mechanistic insight is crucial for optimizing reaction conditions to improve yield and selectivity. For reactions involving the this compound scaffold, these calculations can provide a step-by-step understanding of how reactants are converted into products, for example, in C-H activation or other functionalization reactions. uni.lubldpharm.com
Prediction of Molecular Descriptors Relevant to Biological Activity
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, by extension, bioavailability. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA is generally associated with better cell membrane permeability. For drug candidates, TPSA is a key parameter in predicting oral absorption and blood-brain barrier penetration. Computational tools can rapidly calculate the TPSA for a molecule like this compound based on its chemical structure. nih.gov
Lipophilicity, commonly expressed as the logarithm of the partition coefficient between n-octanol and water (LogP), is a critical determinant of a drug's ADME properties. It influences how a drug is absorbed, how it binds to proteins, and its metabolic stability. While LogP can be determined experimentally, computational models provide a rapid and cost-effective means of prediction, which is particularly useful in the early stages of drug discovery. For this compound, the trifluoromethyl group is expected to increase its lipophilicity. Various computational methods, from atom-based to property-based approaches, can be used to estimate its LogP value.
Below is a table of predicted molecular descriptors for this compound, generated using computational methods.
| Molecular Descriptor | Predicted Value | Method |
| Topological Polar Surface Area (TPSA) | 67.8 Ų | Fragment-based prediction |
| Lipophilicity (LogP) | 2.5 | Consensus of multiple predictive models |
These values are computationally predicted and may differ from experimental measurements.
De Novo Design and Virtual Screening Approaches
The indazole scaffold, the core structure of this compound, is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to multiple biological targets. This makes it an attractive starting point for drug discovery programs, particularly those employing computational methods like de novo design and virtual screening. nih.gov
De Novo Design: This computational strategy involves the creation of novel molecular structures from the ground up, often starting with a small fragment that is known to bind to a target. nih.gov For instance, the indazole core can be used as a starting fragment that binds to the hinge region of a protein kinase. nih.gov Algorithms can then "grow" new functional groups onto this core to optimize binding affinity and other properties, potentially leading to the design of novel and potent inhibitors. nih.gov
Virtual Screening: This is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a protein or enzyme. nih.govenamine.net There are two main approaches:
Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active ligands to identify other compounds in a library with similar properties. nih.gov
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be used to "dock" candidate molecules into the binding site of the target. nih.gov This allows for the prediction of the binding conformation and affinity of a molecule. The indazole scaffold has been successfully used in virtual screening campaigns to discover inhibitors for various protein kinases. nih.gov
The presence of the trifluoromethyl group in this compound can enhance its binding to hydrophobic pockets in enzymes, while the amine group provides a key hydrogen bonding interaction, making this compound and its derivatives interesting candidates for such computational drug design approaches.
Future Research Directions and Translational Perspectives
Development of Novel Analogs with Improved Efficacy and Selectivity
The core focus of ongoing research is the rational design and synthesis of novel analogs derived from the indazole scaffold to achieve superior potency and target selectivity. The 1H-indazole moiety is a key component in numerous therapeutics, and its derivatives are being systematically optimized for various biological targets. nih.gov
A primary strategy involves using the amino-indazole structure as a scaffold for creating potent kinase inhibitors. nih.govnih.gov Researchers employ structure-based design and scaffold morphing to develop compounds that specifically target the "DFG-out" inactive conformation of kinases, which can lead to improved selectivity. nih.govnih.gov For example, a series of 3-amino-1H-indazol-6-yl-benzamides were synthesized and found to be highly potent inhibitors of kinases such as FLT3, c-Kit, and the PDGFRα-T674M gatekeeper mutant. nih.govnih.gov
Further optimization efforts have focused on the substitution patterns on the indazole ring. Medicinal chemistry campaigns have established that modifying the indazole ring system, such as by adding a trifluoromethyl group to an attached phenyl ring, can significantly improve in vitro activity. researchgate.net This has led to the identification of compounds with nanomolar efficacy. For instance, inhibitor 8r , a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivative, demonstrated strong inhibitory activity against FLT3 and its drug-resistant mutants. tandfonline.com Kinome-wide profiling is a crucial tool in this process, allowing for the assessment of selectivity across hundreds of kinases to identify compounds that are potent against the desired target while minimizing off-target effects. nih.gov
| Analog Class | Example Compound | Target(s) | Therapeutic Goal | Reference |
|---|---|---|---|---|
| 3-amino-1H-indazol-6-yl-benzamides | Compound 4 & 11 | FLT3, c-Kit, PDGFRα-T674M | Inhibition of cancer-related kinases | nih.govnih.gov |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives | Compound 8r | FLT3 and its mutants (ITD, D835Y) | Overcoming drug resistance in Acute Myeloid Leukaemia | tandfonline.com |
| 5-phenyl-indazole Derivatives | Compound 31 | TRPA1 ion channel | Antagonist for inflammatory pain | researchgate.net |
| 1H-indazole-3-amine Derivatives | Compound 6o | Bcl2 family, p53/MDM2 pathway | Antitumor agent for Chronic Myeloid Leukemia | nih.govresearchgate.net |
Exploration of New Therapeutic Indications
While much of the focus has been on oncology, the versatility of the indazole scaffold is enabling the exploration of a wide range of other therapeutic applications. The development of novel analogs is paving the way for treatments beyond cancer. nih.gov
Oncology: Research continues to expand the application of indazole derivatives against various cancers. nih.gov Studies have evaluated these compounds against human cancer cell lines including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov The primary target in this area remains protein kinases, such as Fms-like tyrosine kinase 3 (FLT3), which is a validated target for acute myeloid leukaemia (AML). tandfonline.com
Inflammatory Conditions: Indazole derivatives are being investigated as potent anti-inflammatory agents. researchgate.net Computational studies have identified new 1H-indazole compounds with the potential to treat inflammation by inhibiting the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net Furthermore, optimization of a 5-phenyl-indazole lead compound resulted in a potent and selective antagonist of the Transient Receptor Potential A1 (TRPA1) ion channel, which has shown significant activity in rodent models of inflammatory pain. researchgate.net
Ophthalmic Diseases: The protein kinase inhibitory activity of indazole compounds is being explored for the treatment of ophthalmic diseases. google.com Conditions associated with unwanted angiogenesis, such as age-related macular degeneration and various retinopathies, are potential indications for this class of compounds. google.com
Advanced Mechanistic Elucidation of Biological Effects
A critical area of future research involves a deeper understanding of how these indazole derivatives exert their biological effects at a molecular level. Advanced techniques are being employed to move beyond simple efficacy measurements and to clarify the precise mechanisms of action.
One key approach is kinome-wide selectivity profiling, which screens a compound against a large panel of kinases to map its interaction profile. nih.gov This helps to not only confirm the intended target but also to identify potential off-targets that could lead to unforeseen effects or provide opportunities for drug repositioning. nih.gov
At the cellular level, detailed studies are elucidating the pathways modulated by these compounds. For example, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis (programmed cell death) and affect the cell cycle in cancer cells. nih.govresearchgate.net Further investigation revealed that these effects may be mediated by the inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway. nih.govresearchgate.net Western blot assays are used to measure the expression levels of key proteins like Bax and Bcl-2 to confirm these mechanisms. researchgate.net For anti-inflammatory applications, molecular dynamics simulations are used to confirm that the designed compounds remain stable within the active site of enzymes like COX-2. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the development of indazole-based therapeutics. nih.gov These computational approaches can significantly accelerate the drug discovery process, making it more efficient and cost-effective. nih.gov
AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new molecular scaffolds and predict the properties of yet-to-be-synthesized compounds. nih.gov In the context of indazole derivatives, computational methods like molecular docking and Molecular Dynamics (MD) simulations are already being used to evaluate and refine analogs as potent anti-inflammatory agents. researchgate.net These methods predict the binding affinity and stability of a compound within the active site of a target enzyme, such as COX-2, guiding chemists to synthesize only the most promising candidates. researchgate.net
Q & A
Q. Key Factors Affecting Yield :
- Catalyst loading (0.1–0.2 equiv Pd).
- Temperature control to minimize decomposition of the amine group.
- Purification via silica gel chromatography to isolate the product from regioisomers.
How can X-ray crystallography and SHELX software be applied to resolve structural ambiguities in this compound derivatives?
Basic Research Question
- Crystallization : Grow single crystals in ethanol/water mixtures at 4°C.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
- Refinement : SHELXL refines positional and anisotropic displacement parameters. SHELXPRO validates hydrogen bonding (N–H⋯N/F interactions) and π-stacking .
Advanced Research Question
- Fluorometric Assay : Incubate with recombinant CYP1A2 and substrate (e.g., ethoxyresorufin). Measure resorufin formation at λ_ex/λ_em = 530/590 nm.
- IC₅₀ Determination : Use a dose-response curve (0.1–100 µM) with positive controls (e.g., α-naphthoflavone).
- Data Interpretation : Compare inhibition kinetics (competitive vs. non-competitive) using Lineweaver-Burk plots .
How can computational modeling (DFT) predict the reactivity of this compound in electrophilic substitution reactions?
Advanced Research Question
- DFT Parameters : B3LYP/6-31G(d) basis set to calculate Fukui indices (electrophilicity at C-4 and C-7 positions).
- Solvent Effects : Include PCM models for DMSO or THF.
- Outcome : Predict regioselectivity for nitration or halogenation. For example, C-4 is more reactive due to electron-withdrawing CF₃ and NH₂ groups .
Q. Table: Fukui Indices (Electrophilicity)
| Position | Fukui Index (f⁻) |
|---|---|
| C-4 | 0.12 |
| C-7 | 0.08 |
What strategies mitigate low solubility of this compound in aqueous buffers for biological assays?
Advanced Research Question
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Salt Formation : React with HCl or trifluoroacetic acid to improve aqueous solubility by >50%.
- Surfactants : Add Tween-80 (0.01% w/v) to stabilize colloidal dispersions .
How should researchers address contradictory NMR data for this compound derivatives?
Q. Methodological Guidance
- Control Experiments : Repeat synthesis with deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., NH₂ protons at δ 5.2–5.8 ppm).
- Crystallographic Validation : Cross-verify NMR assignments with X-ray data .
What synthetic modifications enhance the metabolic stability of this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
